molecular formula C27H23FN2O5 B2969677 ethyl 2-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate CAS No. 1114835-90-3

ethyl 2-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate

Cat. No.: B2969677
CAS No.: 1114835-90-3
M. Wt: 474.488
InChI Key: HNXAGWBYLHQNAS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a useful research compound. Its molecular formula is C27H23FN2O5 and its molecular weight is 474.488. The purity is usually 95%.
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Scientific Research Applications

Fluorophores in Biochemistry and Medicine

Quinoline derivatives, such as Ethyl 2-(4-fluorophenyl)-4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate, are known as efficient fluorophores. These compounds are widely used in biochemistry and medicine for studying various biological systems, including DNA fluorophores based on fused aromatic systems containing heteroatoms. Their sensitivity and selectivity make them valuable in these fields (Aleksanyan & Hambardzumyan, 2013).

Antioxidant and Radioprotective Potential

Aminoquinolines, a category to which Ethyl 2-(4-fluorophenyl)-4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate belongs, are promising as potential antioxidants and radioprotectors. This indicates their potential utility in fields where oxidative stress and radiation exposure are concerns (Aleksanyan & Hambardzumyan, 2013).

Structural and Optical Properties

The structural and optical properties of quinoline derivatives, including Ethyl 2-(4-fluorophenyl)-4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate, are studied for their applications in various fields. These compounds exhibit certain optical properties, such as absorption parameters, molar extinction coefficient, and oscillator strength, making them suitable for use in materials science and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoxalines, closely related to quinolines, have been studied for their potential as corrosion inhibitors. Theoretical studies based on Density Functional Theory (DFT) have been conducted to explore the relationship between molecular structure and inhibition efficiency, which can be applied to similar quinoline compounds (Zarrouk et al., 2014).

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-3-34-27(32)18-9-12-23-22(13-18)25(15-24(30-23)17-7-10-19(28)11-8-17)35-16-26(31)29-20-5-4-6-21(14-20)33-2/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXAGWBYLHQNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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